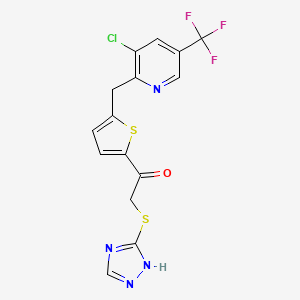
N'-(diphenylmethylene)-2-morpholinopropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(diphenylmethylene)-2-morpholinopropanohydrazide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photosystem 2 Reaction Catalysis
N'-(diphenylmethylene)-2-morpholinopropanohydrazide, through its structural relation to diphenylcarbazide, has potential applications in catalyzing photosystem 2 reactions in chloroplasts and subchloroplast fragments. Diphenylcarbazide, a structurally related compound, has been used as an electron donor in the photoreduction of 2,6-dichlorophenolindophenol by tris-washed chloroplasts, providing a sensitive assay for photosystem 2 activity in chloroplasts. This process involves the photooxidation of diphenylcarbazide, indicating its potential role in measuring the primary photochemical reactions of photosystem 2, which are crucial for understanding photosynthetic mechanisms and energy capture in plants (Vernon & Shaw, 1969).
Tuberculosis Treatment Research
In tuberculosis research, 1,5-diphenyl pyrroles, compounds related to this compound, have shown high efficacy against M. tuberculosis. By optimizing the substitution patterns on the phenyl rings and replacing thiomorpholine with morpholine, new compounds with improved drug-like properties have been synthesized. These compounds target MmpL3 in mycobacteria, a key component in the bacterial cell wall synthesis pathway. Their efficacy in an acute murine TB infection model highlights their potential in developing new anti-tubercular therapies, thus contributing to the fight against tuberculosis (Poce et al., 2013).
Electrophosphorescence Devices
This compound, through structural similarity to diphenyl compounds, could potentially be used in the development of electrophosphorescent devices. Diphenyl compounds have been utilized in light-emitting devices for their efficient electrophosphorescence properties. For example, rhenium(I) diimine complexes, when combined with N, N'-di-1-naphthyl-N, N'-diphenylbenzidine, have shown high efficiency and brightness in electrophosphorescent devices, indicating the potential application of this compound in this field (Li et al., 2004).
Wirkmechanismus
Target of Action
Based on its structural similarity to other compounds, it may have insecticidal and acaricidal activity .
Mode of Action
It’s possible that it interacts with its targets in a way that disrupts their normal function, leading to the desired effect .
Biochemical Pathways
It’s plausible that it affects pathways related to the function of its targets .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its potential insecticidal and acaricidal activity, it may lead to the death of target organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N’-(diphenylmethylene)-2-morpholinopropanohydrazide. Factors such as temperature, pH, and presence of other substances can affect its stability and activity .
Eigenschaften
IUPAC Name |
N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(23-12-14-25-15-13-23)20(24)22-21-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAFAOLFAIQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320785 |
Source


|
| Record name | N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478247-09-5 |
Source


|
| Record name | N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
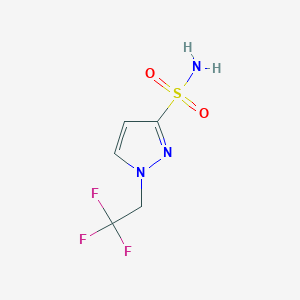
![2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline](/img/structure/B2917614.png)
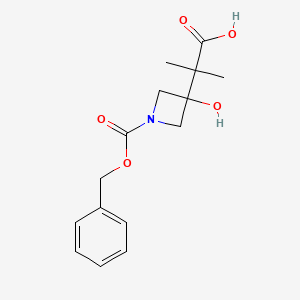


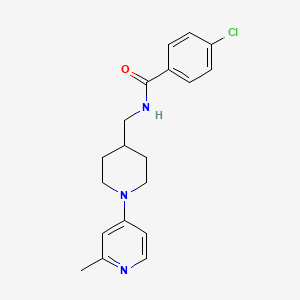
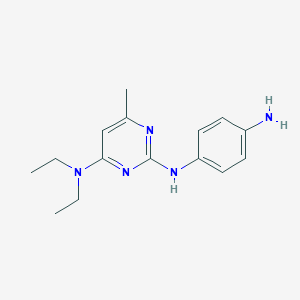
![4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid](/img/structure/B2917624.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2917625.png)
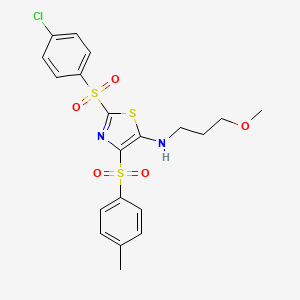
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)
![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)
